CID 12677478
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Overview
Description
The compound with the identifier “CID 12677478” is a chemical entity that has garnered attention in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 12677478 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and precise control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
CID 12677478 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Reduction: Specific reducing agents are used to convert the compound into its reduced form, often under controlled temperature and pressure.
Substitution: This reaction involves the replacement of specific functional groups within the compound, typically using nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
CID 12677478 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 12677478 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
CID 12677478 can be compared with other similar compounds, such as:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and the specific reactions it undergoes. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
InChI |
InChI=1S/C6H15Si3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPCUIAHDABQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1C[Si](C[Si](C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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